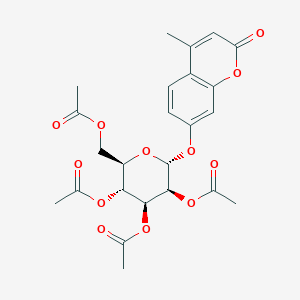

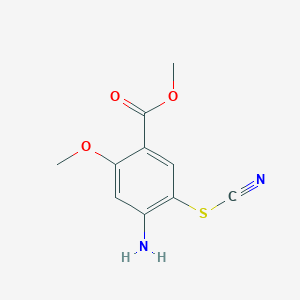

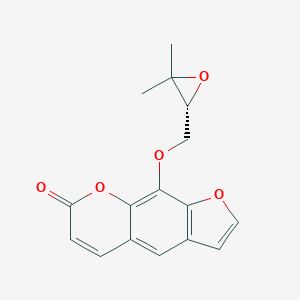

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside and related compounds involves convergent synthetic routes. For example, the synthesis of a fluorogenic substrate for endo-α-1,2-mannosidase was achieved by coupling glucose and mannose donors and acceptors in the presence of specific reagents, followed by attachment to 4-methylumbelliferone using the Helferich method, and final deacetylation steps to yield the desired compound (Vogel & Pohlentz, 2000).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of the compound involves the condensation of 4-methylumbelliferone with various glycosyl donors in the presence of catalysts to form glycosides with desired configurations. These synthetic approaches provide a pathway to produce the compound in pure forms, which is crucial for its application in biochemical assays and studies. For instance, condensations of the sodium salt of 4-methylumbelliferone with different acetylated glycosyl chlorides or bromides in hexamethylphosphoric triamide have yielded pure forms of related glycosides with much better yields, illustrating the effectiveness of this synthetic strategy (Courtin-Duchateau & Veyrières, 1978).

Binding Studies

The compound has been used extensively in binding studies, particularly with proteins such as concanavalin A. These studies help in understanding the interaction between carbohydrates and proteins at a molecular level, which is essential in fields like immunology and cell biology. For example, equilibrium studies on the binding of the compound to concanavalin A have provided insights into the carbohydrate-specific binding sites of the protein, offering valuable information on protein-carbohydrate interactions and the specificity of concanavalin A towards different glycosides (Loontiens, Clegg, & Jovin, 1977).

Enzymatic Assays

The compound serves as a fluorogenic substrate in enzymatic assays, aiding in the study of various glycosidases. The release of fluorescent products upon enzymatic cleavage of the glycosidic bond allows for the sensitive detection and quantification of enzyme activities, crucial for diagnosing lysosomal storage diseases and understanding enzyme functions. For instance, the synthesis of related glycosides and their application in assays for endo-α-1,2-mannosidase showcases the utility of the compound in bioanalytical chemistry (Vogel & Pohlentz, 2000).

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-AZKGINQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)

![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)